molecular formula C23H20BrN3O6S B12031276 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 765310-57-4

4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12031276
CAS No.: 765310-57-4
M. Wt: 546.4 g/mol
InChI Key: VNMDRFDAGUWTNZ-AFUMVMLFSA-N
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Description

4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20BrN3O6S and a molecular weight of 546.4 g/mol This compound is notable for its unique structure, which includes a bromine atom, a phenylsulfonyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-BR-2-(2-(((Phenylsulfonyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzoate moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

CAS No.

765310-57-4

Molecular Formula

C23H20BrN3O6S

Molecular Weight

546.4 g/mol

IUPAC Name

[2-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-4-bromophenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H20BrN3O6S/c1-32-19-10-7-16(8-11-19)23(29)33-21-12-9-18(24)13-17(21)14-25-27-22(28)15-26-34(30,31)20-5-3-2-4-6-20/h2-14,26H,15H2,1H3,(H,27,28)/b25-14+

InChI Key

VNMDRFDAGUWTNZ-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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